molecular formula C21H12N2O4 B254000 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one

2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one

Cat. No. B254000
M. Wt: 356.3 g/mol
InChI Key: IUHLIJGKXVJUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one, also known as FQOC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including cancer research, neurology, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one is not fully understood. However, it is believed that 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one exerts its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and topoisomerase II. 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway. Additionally, 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has also been shown to have potent anti-cancer and neuroprotective effects, making it a promising candidate for further study. However, 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one also has some limitations for lab experiments. It has not been extensively studied in vivo, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one. Further studies are needed to fully understand its mechanism of action and its potential use in cancer research, neurology, and pharmacology. Additionally, studies are needed to determine the optimal dosage and administration of 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one for therapeutic use. Finally, studies are needed to determine the potential side effects of 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one and its safety for human use.

Synthesis Methods

2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one can be synthesized through a multistep process involving the reaction of quinazoline with 2-furancarbaldehyde, followed by the reaction of the resulting product with 4-hydroxycoumarin. The final product is then purified using column chromatography.

Scientific Research Applications

2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has also been studied for its potential use in neurology, where it has been shown to have neuroprotective effects and improve cognitive function. Additionally, 2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one has been studied for its potential use in pharmacology, where it has been shown to have anti-inflammatory and antioxidant properties.

properties

Product Name

2-(Furan-2-yl)-3-quinazolin-4-yloxychromen-4-one

Molecular Formula

C21H12N2O4

Molecular Weight

356.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-quinazolin-4-yloxychromen-4-one

InChI

InChI=1S/C21H12N2O4/c24-18-14-7-2-4-9-16(14)26-19(17-10-5-11-25-17)20(18)27-21-13-6-1-3-8-15(13)22-12-23-21/h1-12H

InChI Key

IUHLIJGKXVJUNO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.